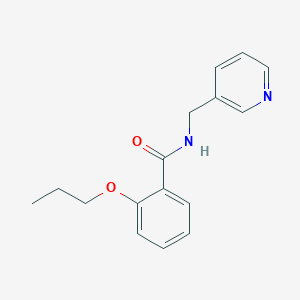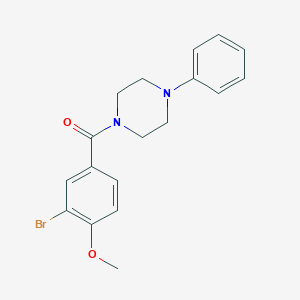![molecular formula C19H22N2O3 B269030 N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B269030.png)
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide, also known as BMS-986165, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of drugs known as tyrosine kinase inhibitors (TKIs), which are commonly used in the treatment of cancer and other diseases. BMS-986165 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of autoimmune diseases such as psoriasis and lupus.
作用機序
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, leading to a reduction in cytokine production. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been shown to be highly selective for TYK2 and JAK1, which are involved in the regulation of immune responses.
Biochemical and Physiological Effects:
In preclinical studies, N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and IFN-γ. These cytokines are involved in the pathogenesis of autoimmune diseases such as psoriasis and lupus. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has also been shown to reduce the infiltration of immune cells into inflamed tissues, which can lead to tissue damage and organ dysfunction.
実験室実験の利点と制限
One advantage of using N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide in lab experiments is its high selectivity for TYK2 and JAK1, which reduces the risk of off-target effects. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has also been shown to be highly effective in preclinical models of autoimmune diseases, indicating its potential as a therapeutic agent. However, one limitation of using N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for the research and development of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide. One area of interest is the use of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide in combination with other immunomodulatory agents, such as biologics or other small molecule inhibitors. Another potential direction is the investigation of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide in other autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis. Additionally, the development of more potent and selective TYK2 and JAK1 inhibitors may lead to improved therapeutic options for patients with autoimmune diseases.
合成法
The synthesis of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoyl chloride with sec-butylamine to form an amide intermediate. This intermediate is then reacted with 4-aminobenzoic acid to form the final product. The synthesis of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been optimized to produce high yields of pure compound and has been reported in several scientific publications.
科学的研究の応用
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been extensively studied in preclinical models for its potential therapeutic applications. In vitro studies have shown that N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide inhibits the activity of several tyrosine kinases, including TYK2 and JAK1, which are involved in the regulation of immune responses. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the pathogenesis of autoimmune diseases.
特性
製品名 |
N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
N-[4-(butan-2-ylcarbamoyl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-4-13(2)20-18(22)14-9-11-15(12-10-14)21-19(23)16-7-5-6-8-17(16)24-3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23) |
InChIキー |
NXNVPXQDBTXCRK-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
正規SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-diethyl-4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B268948.png)
![N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B268950.png)
![N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B268951.png)

![3-bromo-4-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268954.png)
![N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B268958.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B268959.png)
![4-[(cyclopropylcarbonyl)amino]-N,N-dipropylbenzamide](/img/structure/B268960.png)
![N-(2-furylmethyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B268961.png)
![N-{4-[(propylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268963.png)
![2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B268968.png)
![2-(4-ethylphenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide](/img/structure/B268970.png)
![N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide](/img/structure/B268971.png)